Cas no 2228669-30-3 (1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene)

1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene is a versatile organic compound with distinct aromatic properties. It offers high purity and stability, making it ideal for various synthetic applications. Its unique structure facilitates efficient reactions, contributing to the development of complex organic molecules. This compound is well-suited for research and development in pharmaceuticals, agrochemicals, and materials science.
1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene structure
2228669-30-3 structure
Product Name:1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene
CAS No:2228669-30-3
MF:C10H8F2O
MW:182.166729927063
CID:6301931
PubChem ID:165626506
Update Time:2025-07-24

1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene
    • EN300-1768529
    • 2228669-30-3
    • Inchi: 1S/C10H8F2O/c1-3-4-8-9(12)5-7(11)6-10(8)13-2/h1,5-6H,4H2,2H3
    • InChI Key: MTJSEZVZJCOFLZ-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC(=C1CC#C)OC)F

Computed Properties

  • Exact Mass: 182.05432120g/mol
  • Monoisotopic Mass: 182.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 9.2Ų

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Additional information on 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene

Professional Introduction to 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene (CAS No. 2228669-30-3)

1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene, identified by the CAS number 2228669-30-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzene derivative family, featuring both fluoro and methoxy substituents, along with an alkyne functional group. The unique structural configuration of this molecule makes it a promising candidate for further exploration in drug discovery and development.

The presence of fluorine atoms in the benzene ring is a critical feature that enhances the metabolic stability and binding affinity of the compound. Fluorinated aromatic compounds are widely recognized for their ability to modulate biological pathways, making them valuable in the design of novel therapeutic agents. In particular, the 1,5-difluoro moiety contributes to the compound's lipophilicity and electronic properties, which are essential for interactions with biological targets.

The 3-methoxy group further influences the electronic distribution of the molecule, potentially enhancing its reactivity and selectivity in biological systems. This substitution pattern is commonly observed in bioactive molecules, where methoxy groups serve as pharmacophores or modulators of drug-like properties. The combination of these functional groups in 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene suggests a high degree of tunability for optimizing pharmacological activity.

The terminal prop-2-yn-1-yl group introduces a triple bond into the molecular framework, which can serve as a handle for further chemical modifications. Alkynes are versatile intermediates in synthetic chemistry, allowing for diverse functionalization strategies such as cross-coupling reactions. This feature makes 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene a valuable building block for constructing more complex pharmacological entities.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in addressing various therapeutic challenges. The fluorine atom's ability to influence metabolic pathways and binding interactions has been leveraged in the development of drugs targeting cancer, inflammation, and infectious diseases. For instance, fluorinated analogs of existing therapeutic agents have demonstrated improved efficacy and reduced side effects due to enhanced bioavailability and target specificity.

In the context of drug discovery, 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yl)benzene represents a promising scaffold for designing novel inhibitors or agonists. The methoxy group's role as a hydrogen bond acceptor or pi-stacking interaction partner can be exploited to optimize binding affinity to biological targets. Additionally, the alkyne functionality provides a site for covalent attachment or derivatization, enabling the creation of prodrugs or targeted delivery systems.

Current research efforts are focused on exploring the pharmacological potential of this compound through both computational modeling and experimental validation. High-throughput screening (HTS) approaches have been employed to identify hits with desirable biological activity against relevant disease targets. Furthermore, structure-based drug design (SBDD) techniques are being utilized to rationalize molecular interactions and refine lead compounds.

The synthesis of 1,5-difluoro-3-methoxy-2-(prop-2-yn-1-yb)benzene involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired molecular architecture efficiently. The use of protected group strategies ensures regioselectivity and minimizes unwanted side reactions during synthesis.

From a regulatory perspective, compounds like 1,5-difluoro, 3-methoxy, and propenone derivatives must undergo rigorous safety evaluations before clinical translation. Preclinical studies assess toxicity profiles, pharmacokinetic parameters, and potential drug-drug interactions to ensure therapeutic safety and efficacy. These studies are essential for advancing candidates into human trials where they can be evaluated for clinical benefits.

The integration of computational chemistry tools has accelerated the discovery process by predicting molecular properties and virtual screening candidates against biological targets. Molecular docking simulations allow researchers to evaluate binding modes and affinities computationally before experimental validation. This approach saves time and resources by prioritizing promising candidates based on predicted interactions.

The versatility of 1,5-difluoro-3-methoxy-2(prop-2-yn-1-yl)benzene (CAS No.2228669- 30-3) makes it an attractive scaffold for further derivatization to explore new therapeutic modalities. Researchers are investigating its potential as an intermediate in synthesizing kinase inhibitors or antimicrobial agents where fluorinated aromatic structures play a critical role in modulating biological activity.

In conclusion, 1,5-difluoro-3-methoxy-2(prop-2yn-1ybenzene (CAS No. 2228669-30-3)) represents a significant advancement in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features offer opportunities for innovative drug design while its synthetic accessibility facilitates rapid exploration through medicinal chemistry efforts worldwide.

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